3-Acetamidocoumarin

描述

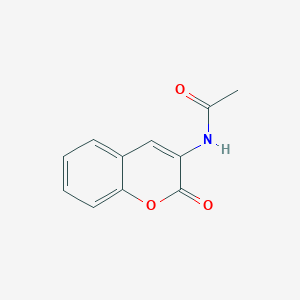

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYLCCJIDYSFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228528 | |

| Record name | 3-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-30-6 | |

| Record name | 3-Acetamidocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 779-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetamidocoumarin: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their broad spectrum of biological activities and unique photophysical properties. Among these, 3-acetamidocoumarin serves as a crucial synthetic intermediate and a pharmacologically relevant scaffold. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying reaction mechanisms. Quantitative data from key studies are summarized for comparative analysis, and detailed experimental protocols are provided. Furthermore, this document includes visualizations of the synthetic pathways and mechanisms, generated using the DOT language, to facilitate a deeper understanding of the chemical transformations.

Introduction

The coumarin nucleus, a benzopyran-2-one, is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The substituent at the 3-position of the coumarin ring plays a pivotal role in modulating its biological activity. This compound, in particular, is a key precursor for the synthesis of more complex derivatives, including 3-aminocoumarins, which are integral to various pharmaceutical agents. A thorough understanding of its synthesis is therefore critical for researchers in drug discovery and organic synthesis. This guide will focus on the most prevalent and efficient methods for the preparation of this compound.

Core Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main approaches: a direct, one-pot synthesis and a two-step sequence involving the formation and subsequent acetylation of 3-aminocoumarin.

Direct Synthesis via Perkin-like Reaction

The most direct route to this compound involves the condensation of a salicylaldehyde derivative with N-acetylglycine. This reaction is typically conducted in the presence of acetic anhydride and a weak base, such as sodium acetate, and is mechanistically related to the Perkin reaction.

The reaction proceeds by the formation of an azlactone (or oxazolone) intermediate from N-acetylglycine in the presence of acetic anhydride. This intermediate then undergoes a condensation reaction with salicylaldehyde, followed by intramolecular cyclization and subsequent ring-opening and hydrolysis to yield the final this compound product.

Two-Step Synthesis via 3-Aminocoumarin Intermediate

An alternative and widely used strategy involves the initial synthesis of 3-aminocoumarin, which is then acetylated to afford the desired product.

The synthesis of 3-aminocoumarin can be achieved through various methods, with the Knoevenagel condensation being a prominent example. In this approach, salicylaldehyde is reacted with an active methylene compound like malononitrile, followed by hydrolysis of the resulting intermediate. Another common method involves the reaction of salicylaldehyde with N-acetylglycine followed by acidic hydrolysis to remove the acetyl group.[1][2]

The final step in this pathway is the acetylation of the 3-amino group. This is a standard and high-yielding transformation, typically achieved by treating 3-aminocoumarin with acetic anhydride or acetyl chloride in the presence of a base or in a suitable solvent.

Reaction Mechanisms

A clear understanding of the reaction mechanisms is essential for optimizing reaction conditions and extending the methodology to new substrates.

Mechanism of the Perkin-like Reaction for this compound Synthesis

The synthesis of this compound from salicylaldehyde and N-acetylglycine in acetic anhydride follows a pathway involving the in-situ formation of an azlactone intermediate.

Caption: Proposed mechanism for the Perkin-like synthesis of this compound.

Mechanism of Knoevenagel Condensation for Coumarin Synthesis

The Knoevenagel condensation is a versatile method for forming C-C bonds and is frequently employed in coumarin synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.

Caption: General mechanism of the Knoevenagel condensation for coumarin synthesis.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen pathway and reaction conditions. The following tables summarize quantitative data from various reported methods.

Table 1: Direct Synthesis of this compound via Perkin-like Reaction

| Starting Materials | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Salicylaldehyde, N-acetylglycine | Sodium Acetate | Acetic Anhydride | 110 | 7 | Not specified | [1] |

| Substituted Salicylaldehyde, N-acetylglycine | Sodium Acetate | Acetic Anhydride | Not specified | Not specified | Not specified | [2] |

Table 2: Two-Step Synthesis: 3-Aminocoumarin Formation and Acetylation

| Step | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1. 3-Aminocoumarin Synthesis | This compound | 50% HCl | Ethanol | 100 | 1 | Not specified | [1] |

| 2. Acetylation | 3-Aminocoumarin | Acetic Anhydride | - | Reflux | Not specified | High | General Knowledge |

| 2. Acetylation | 3-Aminocoumarin | Trifluoroacetic Anhydride | Chloroform | Reflux | 24 | 68 | [2] |

Experimental Protocols

Protocol 1: Direct Synthesis of this compound[1]

-

A mixture of salicylaldehyde (1 equivalent) and N-acetylglycine (1 equivalent) in acetic anhydride is prepared.

-

Anhydrous sodium acetate (1 equivalent) is added to the mixture.

-

The reaction mixture is heated at 110 °C for 7 hours.

-

After cooling, the mixture is poured into water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

Protocol 2: Synthesis of 3-Aminocoumarin via Hydrolysis of this compound[1]

-

This compound (1 equivalent) is suspended in ethanol.

-

A 50% aqueous solution of hydrochloric acid is added to the suspension.

-

The mixture is heated to 100 °C for 1 hour.

-

The reaction mixture is cooled, and the precipitated 3-aminocoumarin hydrochloride is collected by filtration.

-

The hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate) to obtain the free amine.

Protocol 3: Acetylation of 3-Aminocoumarin

-

3-Aminocoumarin (1 equivalent) is dissolved or suspended in a suitable solvent (e.g., acetic acid, pyridine, or dichloromethane).

-

Acetic anhydride (1.1-1.5 equivalents) is added dropwise to the mixture, often at a reduced temperature (e.g., 0 °C).

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is then poured into ice-water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield this compound.

Logical Workflow for Synthesis Pathway Selection

The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns on the coumarin ring.

Caption: Decision workflow for selecting a this compound synthesis pathway.

Conclusion

The synthesis of this compound is a well-established process with multiple reliable pathways. The direct Perkin-like condensation of salicylaldehyde and N-acetylglycine offers a straightforward, one-pot approach. Alternatively, the two-step method, involving the synthesis and subsequent acetylation of 3-aminocoumarin, provides a versatile route that can be advantageous when substituted 3-aminocoumarins are targeted. The choice of method will be dictated by specific research needs, including scale, desired purity, and the availability of starting materials. The mechanistic understanding and experimental protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize and further functionalize this important heterocyclic compound.

References

Physical and chemical properties of 3-Acetamidocoumarin

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the physical, chemical, and biological properties of 3-Acetamidocoumarin. This guide synthesizes available data to facilitate its application in scientific research and pharmaceutical development.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |

| Molecular Weight | 203.19 g/mol | PubChem[1] |

| IUPAC Name | N-(2-oxochromen-3-yl)acetamide | PubChem[1] |

| CAS Number | 779-30-6 | PubChem[1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

Note: Specific experimental values for the melting point and solubility of this compound are not consistently reported in the available literature. For comparative purposes, the related compound 3-acetylcoumarin has a reported melting point of 119-122 °C.[2] The solubility of coumarins, in general, is poor in water but they tend to dissolve in organic solvents like ethanol and DMSO.[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Source |

| ¹H NMR | Spectral data available in online databases. | PubChem[1] |

| ¹³C NMR | Spectral data available in online databases. | PubChem[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide and lactone carbonyl groups, as well as aromatic C-H and C=C bonds, are expected. | PubChem[1] |

| Mass Spectrometry | m/z Top Peak: 161; [M+H]⁺: 204.0655 | PubChem[1] |

Experimental Protocols

Synthesis of this compound

A general and widely utilized method for the synthesis of this compound involves the condensation of salicylaldehyde with N-acetylglycine.[4]

Materials:

-

Salicylaldehyde

-

N-acetylglycine (Aceturic acid)

-

Anhydrous Sodium Acetate

-

Acetic Anhydride

-

Ethanol

Procedure:

-

A mixture of salicylaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and anhydrous sodium acetate (2 equivalents) is prepared in a round-bottom flask.

-

Acetic anhydride (3-5 equivalents) is added to the mixture.

-

The reaction mixture is heated under reflux for 4-6 hours.

-

After cooling, the reaction mixture is poured into ice-cold water with stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from ethanol to yield pure this compound.

Characterization Methods

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be used.

-

Visualization: UV light (254 nm) or iodine vapor.

Spectroscopic Analysis:

-

¹H and ¹³C NMR: The purified product is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for spectral acquisition.

-

FTIR Spectroscopy: The spectrum of the solid sample is typically recorded using KBr pellets.

-

Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) techniques can be used to determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Several studies have implicated the PI3K/Akt signaling pathway as a key target for the anticancer effects of various coumarin derivatives.[5][6][7][8][9] Inhibition of this pathway can lead to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells. While the specific mechanism of this compound has not been extensively detailed, it is plausible that it may share similar mechanisms with other coumarin derivatives.

Caption: Postulated PI3K/Akt signaling pathway inhibition by coumarin derivatives.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C11H9NO3 | CID 136620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Acetylcoumarin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetamidocoumarin (CAS 779-30-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetamidocoumarin, with CAS number 779-30-6, is a synthetically versatile heterocyclic compound built upon a coumarin scaffold. This molecule has garnered significant interest in various scientific fields due to its intrinsic fluorescence and diverse biological activities. It serves as a crucial intermediate in the synthesis of more complex molecules and as a subject of investigation for its potential therapeutic applications, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, spectral data, detailed experimental protocols for its synthesis and biological evaluation, and insights into its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a benzopyrone (coumarin) ring substituted with an acetamido group at the 3-position. This substitution is critical to its chemical reactivity and biological profile.

| Property | Value | Reference |

| CAS Number | 779-30-6 | |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 205-210 °C | |

| IUPAC Name | N-(2-oxo-2H-chromen-3-yl)acetamide | |

| Synonyms | 3-Acetylaminocoumarin, N-(2-Oxo-1-benzopyran-3-yl)acetamide | |

| Solubility | Soluble in organic solvents |

Spectral Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. The following tables summarize the key spectral data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm |

| CH₃ | 2.15 (s, 3H) |

| Aromatic-H | 7.30-7.70 (m, 4H) |

| C₄-H | 8.50 (s, 1H) |

| NH | 9.80 (s, 1H) |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm |

| CH₃ | 23.5 |

| Aromatic/Vinyl C | 115.8, 118.9, 124.5, 125.1, 128.9, 131.8 |

| C-N | 120.5 |

| C=O (Amide) | 168.5 |

| C=O (Lactone) | 159.0 |

| C-O | 153.0 |

2.2. Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3300 |

| C=O Stretch (Lactone) | ~1720 |

| C=O Stretch (Amide) | ~1680 |

| C=C Stretch (Aromatic) | 1600-1500 |

2.3. Mass Spectrometry (MS)

| Ion | m/z |

| [M+H]⁺ | 204.0655 |

| [M]⁺ | 203.0582 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation of salicylaldehyde with N-acetylglycine in the presence of a base and a dehydrating agent.

Experimental Protocol: Synthesis from Salicylaldehyde and N-Acetylglycine

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Salicylaldehyde

-

N-acetylglycine (Aceturic acid)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers, filtering funnel, and other standard laboratory glassware

Procedure:

-

Reactant Mixture: In a round-bottom flask, combine salicylaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1.2 equivalents).

-

Addition of Dehydrating Agent: Add acetic anhydride (3 equivalents) to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture gently in a heating mantle to 140-150 °C for 5-6 hours. The reaction should be carried out in a fume hood.

-

Precipitation: After cooling, pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring. A solid precipitate of this compound will form.

-

Filtration and Washing: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and byproducts.

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pure, crystalline this compound.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C.

Caption: Workflow for the synthesis of this compound.

Biological Activities and Experimental Protocols

This compound and its derivatives have been investigated for a range of biological activities. The most prominent among these are their antimicrobial and anticancer effects.

Antimicrobial Activity

Coumarin derivatives, including this compound, have demonstrated inhibitory activity against various bacterial and fungal strains. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

| Organism | Activity | Reference |

| Staphylococcus aureus | Moderate | |

| Bacillus subtilis | Moderate | |

| Escherichia coli | Low to Moderate | |

| Pseudomonas aeruginosa | Low | |

| Candida albicans | Moderate |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)

This protocol provides a generalized procedure for assessing the antimicrobial activity of this compound.

Materials:

-

This compound

-

Bacterial/Fungal strains

-

Nutrient agar or specific growth medium

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Sterile petri dishes, pipettes, and loops

-

Incubator

Procedure:

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a stock solution of high concentration.

-

Preparation of Agar Plates: Prepare nutrient agar according to the manufacturer's instructions and sterilize it by autoclaving. Cool the agar to 45-50 °C.

-

Incorporation of the Compound: Add appropriate volumes of the stock solution of this compound to the molten agar to achieve a series of desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A control plate without the compound should also be prepared.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Spot-inoculate the surface of the agar plates with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for most bacteria) for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Several studies have highlighted the potential of coumarin derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.

| Cell Line | Activity (IC₅₀) | Reference |

| MCF-7 (Breast Cancer) | Varies with derivative | |

| HeLa (Cervical Cancer) | Varies with derivative | |

| A549 (Lung Cancer) | Varies with derivative |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for another 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

The biological activities of coumarin derivatives are often attributed to their ability to interact with various cellular targets. In the context of cancer, several coumarin compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation. One such critical pathway is the PI3K/AKT pathway, which is often dysregulated in cancer.

While the specific interaction of this compound with the PI3K/AKT pathway is a subject of ongoing research, it is hypothesized that it or its derivatives may inhibit the phosphorylation of AKT, a key protein in this pathway. Inhibition of AKT phosphorylation would lead to the downstream suppression of cell survival signals and the induction of apoptosis.

Caption: Potential inhibition of the PI3K/AKT pathway by coumarin derivatives.

Conclusion

This compound (CAS 779-30-6) is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis, coupled with its fluorescent properties and diverse biological activities, makes it a valuable scaffold for further chemical modification and investigation. This guide has provided a consolidated resource of its key properties, spectral data, and detailed experimental protocols to facilitate its use in research. Further studies are warranted to fully elucidate the mechanisms of action of this compound and its derivatives and to explore their full therapeutic potential.

Spectroscopic data for 3-Acetamidocoumarin (NMR, IR, Mass Spec)

Introduction

3-Acetamidocoumarin, also known as N-(2-oxo-2H-chromen-3-yl)acetamide, is a derivative of coumarin, a benzopyrone scaffold that is a constituent of many natural products. Coumarin derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The acetamido functional group at the 3-position of the coumarin ring can significantly influence its electronic and steric properties, making detailed spectroscopic characterization essential for its identification, purity assessment, and the prediction of its chemical behavior. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the coumarin ring, the vinyl proton, the NH proton of the acetamido group, and the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.0 | s | 1H | H-4 |

| ~ 7.2 - 7.8 | m | 4H | Aromatic (H-5, H-6, H-7, H-8) |

| ~ 9.0 - 9.5 | br s (s) | 1H | NH (Amide) |

| ~ 2.2 | s | 3H | CH₃ (Acetyl) |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~ 169.0 | C=O (Acetyl) |

| ~ 160.0 | C-2 (Lactone C=O) |

| ~ 148.0 | C-8a |

| ~ 130.0 - 132.0 | C-4 |

| ~ 116.0 - 129.0 | Aromatic (C-5, C-6, C-7, C-8) |

| ~ 120.0 | C-4a |

| ~ 118.0 | C-3 |

| ~ 24.0 | CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| ~ 3300 - 3400 | N-H | Stretching (Amide) |

| ~ 1700 - 1750 | C=O | Stretching (Lactone) |

| ~ 1660 - 1690 | C=O | Stretching (Amide I) |

| ~ 1600 - 1620 | C=C | Stretching (Aromatic) |

| ~ 1520 - 1550 | N-H | Bending (Amide II) |

| ~ 1200 - 1300 | C-N | Stretching (Amide) |

| ~ 1000 - 1250 | C-O | Stretching (Lactone Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

| m/z (Mass-to-Charge Ratio) | Ion Assignment |

| 203.19 | [M]⁺ (Molecular Ion) |

| 161 | [M - C₂H₂O]⁺ (Loss of ketene from acetamido group) |

| 133 | [M - C₂H₂O - CO]⁺ (Subsequent loss of carbon monoxide) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Set the relaxation delay to 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) is often used.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of electrons.

-

ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

An In-Depth Technical Guide to the Solubility of 3-Acetamidocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-acetamidocoumarin, a significant coumarin derivative. Due to a lack of publicly available quantitative solubility data for this compound in various solvents, this document focuses on providing a detailed experimental protocol for researchers to determine these values in their own laboratories. The guide also includes a visualization of the experimental workflow to aid in the practical application of the described methods.

Introduction to this compound and its Solubility

This compound, also known as N-(2-oxo-2H-chromen-3-yl)acetamide, is a derivative of coumarin, a naturally occurring benzopyrone with a wide range of biological activities. The solubility of a compound is a critical physicochemical property, profoundly influencing its bioavailability, formulation development, and efficacy in various applications, from pharmaceuticals to material science.

Given the absence of concrete data, experimental determination is necessary. The following sections provide a robust framework for conducting such solubility studies.

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is considered the "gold standard" for its reliability. The following is a detailed methodology for determining the solubility of this compound.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of a specific solvent. The resulting suspension is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound: High purity, crystalline solid.

-

Solvents: A range of analytical grade solvents of interest (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile).

-

Glass Vials or Flasks: With airtight screw caps.

-

Thermostatic Shaking Incubator or Water Bath: To maintain a constant temperature and provide agitation.

-

Centrifuge: For separating the undissolved solid.

-

Syringe Filters: (e.g., 0.22 µm or 0.45 µm pore size) to remove fine particles.

-

Analytical Balance: For accurate weighing of the compound.

-

Volumetric Flasks and Pipettes: For accurate dilutions.

-

Analytical Instrument: For quantification of the dissolved compound (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system).

Experimental Procedure

-

Preparation:

-

Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution at equilibrium. The exact amount should be enough to be visually present after the equilibration period.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. A common duration is 24 to 72 hours to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 24 hours) to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining fine particles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry: Determine the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a pre-established calibration curve of known concentrations of this compound.

-

HPLC: Inject the diluted solution into an HPLC system equipped with a suitable column and detector (e.g., UV detector). The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results. The solubility is then reported as the mean ± standard deviation.

-

Data Presentation

As previously stated, specific quantitative solubility data for this compound is not found in the reviewed literature. Researchers who follow the protocol outlined in Section 2 should present their findings in a clear and structured format. A table is the most effective way to summarize the quantitative data for easy comparison.

Table 1: Example of a Data Presentation Table for the Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | Experimental Value | Experimental Value | UV-Vis/HPLC |

| Ethanol | 25 | Experimental Value | Experimental Value | UV-Vis/HPLC |

| Methanol | 25 | Experimental Value | Experimental Value | UV-Vis/HPLC |

| Acetone | 25 | Experimental Value | Experimental Value | UV-Vis/HPLC |

| DMSO | 25 | Experimental Value | Experimental Value | UV-Vis/HPLC |

| Acetonitrile | 25 | Experimental Value | Experimental Value | UV-Vis/HPLC |

| Water | 37 | Experimental Value | Experimental Value | UV-Vis/HPLC |

| Ethanol | 37 | Experimental Value | Experimental Value | UV-Vis/HPLC |

Mandatory Visualization

To further clarify the experimental process, the following diagrams illustrate the workflow for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

Understanding the solubility of this compound is fundamental for its application in research and development. While quantitative data is currently elusive in public domains, this guide provides the necessary detailed protocols and a clear workflow to empower researchers to determine these crucial parameters. The application of the standardized shake-flask method, coupled with precise analytical quantification, will yield reliable and reproducible solubility data, paving the way for the informed development of new formulations and applications for this promising coumarin derivative.

3-Acetamidocoumarin: A Versatile Scaffold in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in the scientific community due to their diverse pharmacological activities and unique fluorescent properties. Among the vast array of coumarin derivatives, 3-Acetamidocoumarin stands out as a versatile scaffold with promising applications in various research domains, including cellular imaging, fluorescent probe development, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and biological applications of this compound, with a focus on its practical implementation in a research setting.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation of a salicylaldehyde derivative with N-acetylglycine.[1][2] This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Substituted Salicylaldehyde (1 eq.)

-

N-acetylglycine (1 eq.)

-

Sodium Acetate (2 eq.)

-

Acetic Anhydride

-

Water

Procedure:

-

Combine the substituted salicylaldehyde, N-acetylglycine, and sodium acetate in a round-bottom flask.

-

Add a 3:1 mixture of acetic anhydride and water to the flask.

-

Heat the reaction mixture to reflux for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with ethyl acetate and dry the organic layer over sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 40% ethyl acetate in hexane) to afford the pure this compound derivative.

-

Characterize the final product using spectroscopic techniques such as NMR, Mass Spectrometry, and IR analysis.

Photophysical Properties of this compound

Coumarin derivatives are renowned for their fluorescent properties, which are highly sensitive to their molecular structure and surrounding environment. The presence of an acetamido group at the 3-position of the coumarin ring is known to contribute to a high fluorescence quantum yield.[3]

| Property | Value | Solvent | Reference |

| Excitation Maximum (λex) | Data not available in a tabular format | - | - |

| Emission Maximum (λem) | Data not available in a tabular format | - | - |

| Molar Absorptivity (ε) | Data not available in a tabular format | - | - |

| Fluorescence Quantum Yield (ΦF) | High (specific value not available) | Acetonitrile | [3] |

Applications in Research

The unique combination of fluorescence and biological activity makes this compound a valuable tool in various research applications.

Fluorescent Probes for Cellular Imaging and Sensing

The inherent fluorescence of the coumarin scaffold allows for its use in the development of probes for cellular imaging and the detection of biologically important analytes.

While a specific protocol for this compound is not detailed in the literature, a general protocol for using fluorescent dyes for cell staining can be adapted.

Experimental Protocol: General Fluorescent Cell Staining

Materials:

-

Cells of interest cultured on coverslips or in imaging dishes

-

This compound stock solution (e.g., in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Grow cells to the desired confluency.

-

Staining:

-

Live-cell imaging: Wash the cells with PBS. Incubate the cells with a working solution of this compound in cell culture medium for a specific duration (optimization required, typically 15-60 minutes).

-

Fixed-cell imaging: Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash again with PBS and then incubate with the this compound working solution.

-

-

Washing: After incubation, wash the cells two to three times with PBS to remove excess probe.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound.

Coumarin derivatives have been successfully employed as fluorescent sensors for the detection of various metal ions.[4][5][6][7] The binding of a metal ion to a specifically designed coumarin probe can lead to a change in its fluorescence properties (e.g., enhancement or quenching), allowing for the quantification of the analyte. While a specific protocol for this compound as a metal ion sensor is not available, the general principle involves designing a derivative that incorporates a metal-binding moiety.

Experimental Workflow: Metal Ion Sensing

Caption: Workflow for developing and using a this compound-based metal ion sensor.

Anticancer Research and Drug Development

Numerous studies have highlighted the potential of coumarin derivatives as anticancer agents.[8][9][10][11] While specific IC50 values for this compound are not extensively reported, related derivatives have shown significant cytotoxic effects against various cancer cell lines.

Table: Anticancer Activity of Selected Coumarin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(coumarin-3-yl)-acrolein derivative 5d | A549 | 0.70 ± 0.05 | [10] |

| 3-(coumarin-3-yl)-acrolein derivative 6e | KB | 0.39 ± 0.07 | [10] |

| Coumarin derivative 4 | HL60 | 8.09 | [9][12] |

| Coumarin derivative 8b | HepG2 | 13.14 | [9][12] |

| 3-Arylcoumarin derivative 7 | A549 | 24.2 | [8] |

Note: The data presented is for derivatives of coumarin and not this compound itself. Further studies are required to evaluate the specific anticancer potential of this compound.

A significant area of investigation for coumarin derivatives is their ability to modulate key cellular signaling pathways involved in cancer progression. The PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, has been identified as a target for some coumarin compounds.[9][12][13][14][15]

Signaling Pathway: PI3K/AKT Inhibition by Coumarin Derivatives

Caption: Simplified diagram of the PI3K/AKT signaling pathway and its inhibition by certain coumarin derivatives.

Experimental Protocol: Western Blot Analysis for PI3K/AKT Pathway

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of this compound on the phosphorylation status of PI3K and AKT.

Conclusion

This compound is a promising and versatile molecule with significant potential in various research fields. Its straightforward synthesis, favorable fluorescent properties, and emerging biological activities make it an attractive scaffold for the development of novel fluorescent probes for cellular imaging and sensing, as well as a starting point for the design of new therapeutic agents. Further detailed characterization of its photophysical properties and a more in-depth investigation into its specific biological targets and mechanisms of action will undoubtedly unlock its full potential in advancing scientific knowledge and contributing to the development of new technologies and treatments.

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. A new water-soluble coumarin-based fluorescent probe for the detection of Fe3+ and its application in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 163.47.215.52:8080 [163.47.215.52:8080]

- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Acetamidocoumarin Derivatives: A Comprehensive Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-acetamidocoumarin derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to 3-Acetamidocoumarins

Coumarins are a large class of naturally occurring and synthetic benzopyrone compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Among the vast array of coumarin derivatives, those bearing an acetamido group at the 3-position represent a particularly promising scaffold for the development of novel therapeutic agents. The this compound core offers unique structural features that allow for a wide range of chemical modifications, leading to derivatives with tailored pharmacological profiles. These compounds have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making them a focal point of contemporary drug discovery efforts.

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold can be achieved through several established synthetic routes, with the reaction of salicylaldehydes and N-acetylglycine being a prominent method.[1] Additionally, the versatile 3-acetylcoumarin serves as a key intermediate that can be readily converted to this compound. The primary methods for constructing the coumarin core, such as the Pechmann, Perkin, and Knoevenagel reactions, are also relevant for the synthesis of precursors to this compound derivatives.

Synthesis of the Core this compound Scaffold

A direct and efficient method for the synthesis of this compound involves the condensation of a substituted salicylaldehyde with N-acetylglycine. This reaction provides a straightforward entry to the core scaffold, which can then be further modified.

Key Synthetic Methodologies for Precursors and Derivatives

2.2.1. Knoevenagel Condensation for 3-Acetylcoumarin Synthesis

The Knoevenagel condensation is a widely employed method for the synthesis of 3-substituted coumarins, particularly the key precursor, 3-acetylcoumarin. This reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as ethyl acetoacetate, in the presence of a basic catalyst.

Diagram 1: Knoevenagel Condensation for 3-Acetylcoumarin

Caption: General workflow for the Knoevenagel condensation to synthesize 3-acetylcoumarin.

2.2.2. Pechmann Condensation

The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. This method is particularly useful for preparing 4-substituted coumarin derivatives.

Diagram 2: Pechmann Condensation

Caption: General workflow for the Pechmann condensation to synthesize 4-substituted coumarins.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 3-acetylcoumarin and its conversion to this compound.

Synthesis of 3-Acetylcoumarin via Knoevenagel Condensation

Materials:

-

Substituted salicylaldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Piperidine (1 mol%)

-

Ethanol (25 mL)

Procedure:

-

In a round-bottom flask, dissolve the substituted salicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (25 mL).

-

Add piperidine (1 mol%) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to afford pure 3-acetylcoumarin.[2]

Synthesis of this compound from 3-Acetylcoumarin

Materials:

-

3-Acetylcoumarin

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Polyphosphoric acid (PPA) or another suitable acidic reagent for Beckmann rearrangement

Procedure:

-

Oximation: Reflux a mixture of 3-acetylcoumarin, hydroxylamine hydrochloride, and sodium acetate in aqueous ethanol to form the corresponding oxime.

-

Beckmann Rearrangement: The isolated oxime is then treated with an acidic reagent such as polyphosphoric acid and heated to induce the Beckmann rearrangement, yielding this compound.[3][4]

Direct Synthesis of this compound

Materials:

-

Substituted salicylaldehyde

-

N-acetylglycine

-

Acetic anhydride

-

Sodium acetate

Procedure:

-

A mixture of the substituted salicylaldehyde, N-acetylglycine, acetic anhydride, and anhydrous sodium acetate is heated under reflux for several hours.

-

After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization to yield the this compound derivative.[1]

Biological Activities of this compound Derivatives

This compound derivatives have emerged as a versatile scaffold exhibiting a wide range of biological activities. Extensive research has demonstrated their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of coumarin derivatives. The 3-substituted coumarins, in particular, have shown significant cytotoxicity against various cancer cell lines. The data presented below summarizes the in vitro anticancer activity of selected coumarin derivatives, including those with functionalities related to the 3-acetamido group.

Table 1: Anticancer Activity of Coumarin Derivatives (IC₅₀ values in µM)

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6e | 3-(Coumarin-3-yl)-acrolein | KB | 0.39 ± 0.07 | [5] |

| 5d | 3-(Coumarin-3-yl)-acrolein | A549 | 0.70 ± 0.05 | [5] |

| 14b | Coumarin-3-carboxamide | HeLa | 0.39–0.75 | [1] |

| 14e | Coumarin-3-carboxamide | HeLa | 0.39–0.75 | [1] |

| 14b | Coumarin-3-carboxamide | HepG2 | 2.62–4.85 | [1] |

| 14e | Coumarin-3-carboxamide | HepG2 | 2.62–4.85 | [1] |

| 6b | 3-Heteroaryl-coumarin | HEPG2-1 | 0.43 ± 0.66 | [6] |

| 6d | 3-Heteroaryl-coumarin | HEPG2-1 | 0.29 ± 0.45 | [6] |

| 11e | 3-Heteroaryl-coumarin | HEPG2-1 | 0.49 ± 0.38 | [6] |

| 4h | Coumarin-pyridinylurea | K562 | - | [7][8] |

Antimicrobial Activity

The antimicrobial potential of coumarin derivatives is another area of active investigation. These compounds have shown inhibitory activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Coumarin Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 3f | Coumarin-3-carboxamide | S. aureus | 312.5 | [9] |

| 13 | Coumarin-3-carboxylic acid | B. cereus | 32 | [1] |

| 11 | Coumarin-pyrazole | B. pumilis | 1.95 | [10] |

| 14 | Coumarin with S-CH₃ | S. faecalis | 1.95 | [10] |

| 7d | Coumarin-sulfonamide | Broad Spectrum | 125 | [5] |

| - | 3-Acetylcoumarin | E. amylovora | 1x10⁻² M | [9] |

| - | Benzo-4-methyl coumarin | E. amylovora | 1x10⁻³ M | [9] |

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

A growing body of evidence suggests that the anticancer effects of many coumarin derivatives are mediated through the inhibition of key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the most prominent pathways targeted by these compounds is the PI3K/AKT pathway.

The PI3K/AKT signaling cascade is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it an attractive target for anticancer drug development. Several studies have demonstrated that coumarin derivatives can effectively inhibit the phosphorylation of AKT, a key downstream effector in this pathway. This inhibition leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[7][8][11]

Diagram 3: Inhibition of the PI3K/AKT Signaling Pathway by this compound Derivatives

Caption: this compound derivatives can inhibit the PI3K/AKT pathway, leading to decreased cell proliferation and increased apoptosis.

Conclusion

This compound derivatives represent a highly promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. The synthetic accessibility of the coumarin scaffold, coupled with the diverse biological activities exhibited by its derivatives, provides a fertile ground for further research and development. The elucidation of their mechanism of action, particularly the inhibition of the PI3K/AKT signaling pathway, offers a rational basis for the design of more potent and selective therapeutic agents. This technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this remarkable class of molecules.

References

- 1. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Unveiling Cellular Dynamics: 3-Acetamidocoumarin as a Versatile Fluorescent Probe

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidocoumarin is a synthetic fluorophore belonging to the coumarin family, a class of compounds renowned for their diverse applications in fluorescence microscopy, diagnostics, and as laser dyes. The utility of this compound as a fluorescent probe stems from its favorable photophysical properties, including a significant Stokes shift and sensitivity to the local environment. These characteristics make it a valuable tool for investigating cellular structures, enzyme activities, and the polarity of microenvironments within biological systems. This document provides detailed application notes and experimental protocols for the effective use of this compound in research and drug development.

Photophysical and Physicochemical Properties

The fluorescence of this compound is influenced by the polarity of its surrounding environment, a phenomenon known as solvatochromism. This property can be exploited to probe the hydrophobicity of different cellular compartments or protein binding sites. The key photophysical and physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, ethanol, and other organic solvents. Sparingly soluble in water. |

Table 2: Photophysical Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Cyclohexane | 2.02 | 1.427 | 348 | 395 | 47 | ~0.30 | ~1.5 |

| Dioxane | 2.21 | 1.422 | 352 | 410 | 58 | ~0.45 | ~2.0 |

| Chloroform | 4.81 | 1.446 | 355 | 418 | 63 | ~0.50 | ~2.5 |

| Ethyl Acetate | 6.02 | 1.373 | 353 | 415 | 62 | ~0.60 | ~3.0 |

| Ethanol | 24.55 | 1.361 | 358 | 425 | 67 | ~0.75[1] | ~3.5 |

| Acetonitrile | 37.5 | 1.344 | 355 | 420 | 65 | ~0.80[1] | ~4.0 |

| DMSO | 46.7 | 1.479 | 360 | 435 | 75 | ~0.65 | ~3.2 |

| Water | 80.1 | 1.333 | 350 | 450 | 100 | ~0.10 | ~0.5 |

Note: Quantum yield and fluorescence lifetime values are estimations based on data for structurally similar coumarin derivatives and may vary depending on experimental conditions. Direct experimental values for this compound are not widely reported.

Applications and Protocols

General Cellular Staining and Imaging of Hydrophobic Environments

This compound's sensitivity to environmental polarity makes it an effective probe for visualizing lipid-rich structures and other hydrophobic regions within cells, such as lipid droplets and membranes.

Protocol for Staining Live Cells:

-

Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-10 µM.

-

Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove excess probe.

-

Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~450 nm).

Experimental workflow for live-cell staining.

Monitoring Apoptosis through Caspase Activity

While not a direct substrate, this compound's fluorescence can be modulated by changes in the cellular environment during apoptosis. A more direct application involves its use as a core structure for designing targeted probes. For instance, a peptide substrate for a specific caspase (e.g., DEVD for caspase-3) can be conjugated to a quencher and a coumarin fluorophore. Cleavage of the peptide by the active caspase separates the fluorophore from the quencher, leading to an increase in fluorescence. This section outlines a conceptual protocol for monitoring caspase-3 activity using a hypothetical this compound-based probe.

Conceptual Signaling Pathway: Caspase-3 Activation in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspase activation. The intrinsic pathway, initiated by cellular stress, leads to the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. A fluorescent probe that reports on caspase-3 activity can be used to visualize this key event in the apoptotic pathway.

Caspase-3 activation pathway in apoptosis.

Protocol for Monitoring Caspase-3 Activity:

-

Probe Synthesis: Synthesize a caspase-3 specific probe consisting of the DEVD peptide sequence flanked by this compound and a suitable quencher.

-

Induce Apoptosis: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) for a time course determined by preliminary experiments. Include an untreated control group.

-

Probe Loading: During the final 1-2 hours of the apoptosis induction, add the this compound-DEVD-quencher probe to the cell culture medium at a final concentration of 1-5 µM.

-

Wash and Image: Wash the cells with PBS and image using a fluorescence microscope with a DAPI filter set. An increase in fluorescence intensity in the treated cells compared to the control cells indicates caspase-3 activation.

Workflow for caspase-3 activity assay.

In Vitro Enzyme Assays

The change in fluorescence of this compound upon enzymatic modification can be used to monitor enzyme activity in vitro. For example, an enzyme that cleaves the acetamido group would result in the formation of 3-aminocoumarin, which has different fluorescence properties. This section provides a general protocol for a continuous enzyme assay.

Protocol for a Generic Deacetylase Assay:

-

Prepare Reagents:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

Prepare a reaction buffer appropriate for the enzyme of interest.

-

Prepare a solution of the purified enzyme in the reaction buffer.

-

-

Set up the Assay:

-

In a 96-well microplate, add the reaction buffer to each well.

-

Add varying concentrations of the enzyme to the wells.

-

Include a no-enzyme control.

-

-

Initiate the Reaction:

-

Add this compound to each well to a final concentration in the low micromolar range.

-

-

Monitor Fluorescence:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity over time at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm (for 3-aminocoumarin).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each enzyme concentration.

-

The initial rate of the reaction is the slope of the linear portion of the curve.

-

Plot the initial rates against the enzyme concentration to determine the enzyme's kinetic parameters.

-

Workflow for an in vitro enzyme assay.

Conclusion

This compound is a readily accessible and versatile fluorescent probe with broad applications in cell biology and biochemistry. Its sensitivity to the local environment allows for the qualitative and quantitative assessment of cellular microenvironments. Furthermore, its core structure serves as a valuable scaffold for the development of more sophisticated targeted probes for specific biological events. The protocols provided herein offer a starting point for researchers to incorporate this useful fluorophore into their experimental workflows. As with any fluorescent probe, optimization of staining conditions and careful interpretation of the results are crucial for obtaining reliable and meaningful data.

References

3-Acetamidocoumarin in Bioimaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a class of naturally occurring and synthetic benzopyrone compounds that have garnered significant attention in the field of bioimaging due to their unique photophysical properties.[1][2] These properties include high quantum yields, photostability, and biological compatibility, making them excellent fluorophores for a variety of applications.[2] The fluorescence characteristics of coumarin derivatives can be finely tuned by introducing different functional groups at various positions on the coumarin scaffold, which can lead to features like large Stokes shifts, dual emission, and sensitivity to the local environment.[3] 3-Acetamidocoumarin, a derivative of the core coumarin structure, serves as a versatile platform for the development of fluorescent probes for bioimaging. Its acetamido group can be readily modified, allowing for the synthesis of a wide range of probes tailored to detect specific biological molecules and processes. These probes have been successfully employed in various bioimaging techniques to visualize metal ions, reactive oxygen species, and other important analytes within living cells.[2]

Photophysical Properties of this compound Derivatives

The photophysical properties of coumarin derivatives are highly dependent on their substitution patterns. The introduction of electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position can significantly alter the absorption and emission spectra.[3] This structure-property relationship allows for the rational design of probes with desired optical characteristics. For instance, extending the π-conjugation of the coumarin system, as seen in benzo[g]coumarins, can lead to red-shifted emission, which is advantageous for bioimaging as it minimizes cellular autofluorescence and allows for deeper tissue penetration.[2]

Below is a summary of the photophysical properties of selected 3-substituted coumarin derivatives.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |

| Benzo[g]coumarin | - | 459 | - | - | - | [2] |

| Benzo[g]coumarin-3-ester | - | 534 | - | - | - | [2] |

| Benzo[g]coumarin-3-ketone | - | 549 | - | - | - | [2] |

| Benzo[g]coumarin-3-aldehyde | - | 547 | - | - | - | [2] |

| Benzo[g]coumarin-3-amide | - | 515 | - | - | - | [2] |

| Benzo[g]coumarin-3-nitrile | - | 533 | - | - | - | [2] |

| SWJT-14 + Cys | 380 | - | - | - | PBS Buffer | [4] |

| SWJT-14 + Hcy | 460 | - | - | - | PBS Buffer | [4] |

| SWJT-14 + GSH | 490 | 553 | 63 | 0.0167 | PBS Buffer | [4] |

Applications in Bioimaging

This compound and its derivatives have been successfully utilized as fluorescent probes in a variety of bioimaging applications. Their utility stems from the ability to design probes that exhibit a change in their fluorescence properties upon interaction with a specific analyte.

Detection of Metal Ions

Coumarin-based fluorescent probes have been developed for the selective detection of various metal ions, such as Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺.[3][5] The design of these probes often involves incorporating a metal ion chelating moiety into the coumarin scaffold. Upon binding to the target metal ion, a change in the photophysical properties of the fluorophore is observed, such as an increase or decrease in fluorescence intensity (chelation-enhanced fluorescence or chelation-quenched fluorescence) or a shift in the emission wavelength. This allows for the visualization and quantification of metal ions in biological systems.

Detection of Biothiols

Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), play crucial roles in maintaining cellular redox homeostasis.[4] Abnormal levels of these biothiols are associated with various diseases.[4] Coumarin derivatives have been engineered to act as fluorescent probes for the differentiated detection of these biothiols.[4] For example, the probe SWJT-14 was designed to react with Cys, Hcy, and GSH to produce different products with distinct spectral properties, enabling their discrimination.[4] The detection limits for these biothiols were found to be in the micromolar range, which is suitable for cellular applications.[4]

Experimental Protocols

Protocol 1: General Synthesis of a 3-Substituted Coumarin Fluorescent Probe

This protocol describes a general method for the synthesis of a 3-substituted coumarin derivative, which can be adapted for the creation of various fluorescent probes. The Knoevenagel condensation is a common method for synthesizing 3-substituted coumarins.[6]

Materials:

-

Salicylaldehyde derivative

-

Active methylene compound (e.g., ethyl acetoacetate)

-

Catalyst (e.g., piperidine, cellulosic sulfonic acid)

-

Solvent (e.g., ethanol, or solvent-free conditions)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography apparatus

Procedure:

-